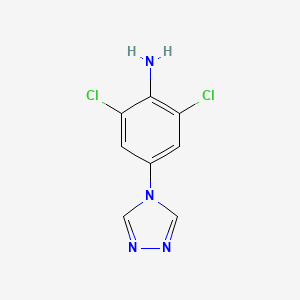
Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate
Übersicht
Beschreibung
Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol It is a derivative of oxazole, a heterocyclic compound containing an oxygen and nitrogen atom in a five-membered ring
Vorbereitungsmethoden
The synthesis of Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate typically involves the reaction of 1-naphthylmethyl bromide with oxazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography .
Analyse Chemischer Reaktionen
Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles like amines or thiols replace the existing substituents.
Wissenschaftliche Forschungsanwendungen
Methyl-2-(1-Naphthylmethyl)oxazol-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Medizin: Es wird geforscht, ob es als pharmazeutischer Zwischenstoff bei der Entwicklung neuer Medikamente eingesetzt werden kann.
Industrie: Es wird bei der Synthese von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-(1-Naphthylmethyl)oxazol-4-carboxylat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Der Oxazolring kann an Wasserstoffbrückenbindungen und π-π-Interaktionen mit biologischen Makromolekülen teilnehmen und so deren Funktion beeinflussen. Die Naphthylmethylgruppe erhöht die Lipophilie der Verbindung, erleichtert ihren Durchgang durch Zellmembranen und erhöht ihre Bioverfügbarkeit.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function. The naphthylmethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Methyl-2-(1-Naphthylmethyl)oxazol-4-carboxylat kann mit anderen Oxazolderivaten verglichen werden, wie z. B.:
Methyl-2-(4-Hydroxybenzyl)oxazol-4-carboxylat: Diese Verbindung enthält eine Hydroxybenzylgruppe anstelle einer Naphthylmethylgruppe, was sich auf ihre chemische Reaktivität und biologische Aktivität auswirkt.
Ethyl-2-(1-Naphthylmethyl)oxazol-4-carboxylat: Ähnlich dem Methylderivat, aber mit einer Ethylestergruppe, die sich auf seine Löslichkeit und Reaktivität auswirken kann.
Die Einzigartigkeit von Methyl-2-(1-Naphthylmethyl)oxazol-4-carboxylat liegt in seinen spezifischen Strukturmerkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
IUPAC Name |
methyl 2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-16(18)14-10-20-15(17-14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLALPMUESISNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166937 | |
| Record name | 4-Oxazolecarboxylic acid, 2-(1-naphthalenylmethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070896-65-8 | |
| Record name | 4-Oxazolecarboxylic acid, 2-(1-naphthalenylmethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2070896-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolecarboxylic acid, 2-(1-naphthalenylmethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


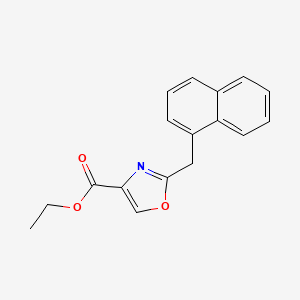
![(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B11716165.png)
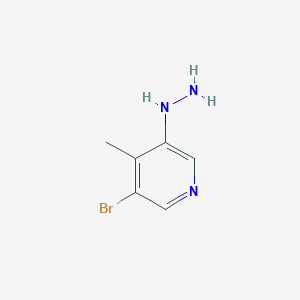
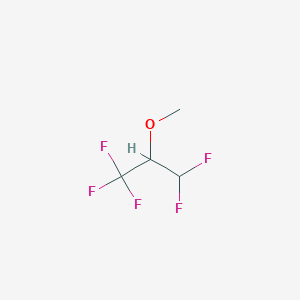
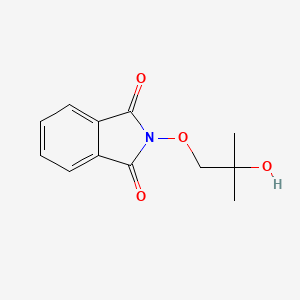
![{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716187.png)
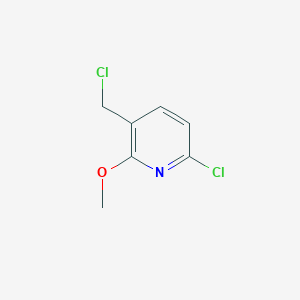

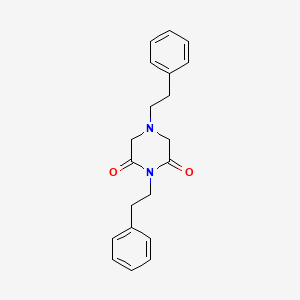

![sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one](/img/structure/B11716213.png)
